N-(4-ethoxyphenyl)-3-fluorobenzamide
Description
N-(4-Ethoxyphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 4-ethoxyphenyl group attached to the amide nitrogen and a fluorine atom at the meta position of the benzoyl moiety. Its synthesis typically involves coupling reactions between 3-fluorobenzoic acid derivatives and 4-ethoxyaniline intermediates, as demonstrated in the preparation of structurally related compounds .
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
LEXSOAVRDHUSPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(4-ethoxyphenyl)-3-fluorobenzamide are influenced by its substituents. Below is a comparative analysis with key analogs:
Substituent Variations on the Benzamide Core
Structural Insights :
- Ethoxy vs. Alkyl/Aryl Groups : The 4-ethoxyphenyl group in the target compound enhances membrane permeability compared to bulkier substituents (e.g., tert-butylthiazole in TTFB) .
- Fluorine Position : The meta-fluorine in this compound contrasts with ortho- or para-fluorinated analogs, affecting dipole moments and binding interactions .
Anti-Proliferative Activity in Indazole Analogs
Compounds such as 9b–9f () share the 3-fluorobenzamide motif but incorporate indazole cores and piperazine/morpholine substituents. For example:
- 9b : IC₅₀ = 0.8 μM (HCT-116 colon cancer cells).
- 9c: IC₅₀ = 1.2 μM, with dimethylaminoethyl sidechain improving solubility . The parent compound this compound lacks the indazole scaffold, suggesting its role as a precursor rather than a standalone therapeutic agent .
Receptor Selectivity
Physicochemical Properties
| Property | This compound | TTFB (5a) | N-(3,4-difluorophenyl)-3-methylbenzamide |
|---|---|---|---|
| Molecular Weight | ~273.3 g/mol (calculated) | ~318.3 g/mol | ~261.2 g/mol |
| LogP | ~2.8 (estimated) | ~3.5 | ~2.5 |
| Solubility | Moderate in DMSO | Low (hydrophobic) | High (polar substituents) |
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